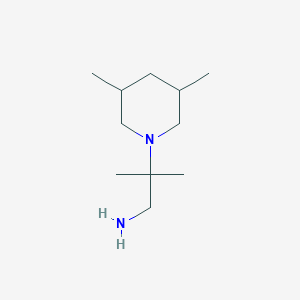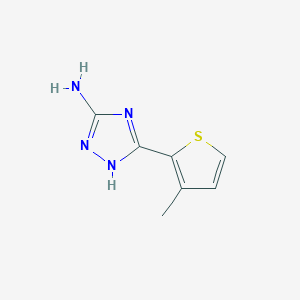
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine
Descripción general
Descripción
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine, also known as 4-bromo-3,3,3-trifluoropropan-1-amine, is a heterocyclic compound that belongs to the class of amines. It is a colorless liquid at room temperature and pressure and has a molecular formula of C7H7BrF3N. The compound has recently gained attention due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Polymer Chemistry
- Indirect Anodic Oxidation Mediation : Tris(4-bromophenyl)amine effectively mediates the indirect oxidation of amines. This application is significant in organic synthesis, converting benzyl amines to Schiff bases with high yield, though with specific amines, complex polymers might form due to the imine intermediate polymerization (Pletcher & Zappi, 1989).
- Synthesis of Benzimidazoles : o-Bromophenyl isocyanide, a related compound, reacts with primary amines under catalysis to form 1-substituted benzimidazoles. This synthesis is a key process in pharmaceutical and dye industries (Lygin & Meijere, 2009).
- Formation of Acrylic Esters and Amides : The compound can be used in creating esters and amides of 2-(trifluoromethyl)acrylic acid, vital in producing acrylic-based polymers, coatings, and adhesives (Matteoli et al., 1999).
Applications in Material Science
- Detecting Nitroaromatic Explosives : Tris(4-bromophenyl)amine-based luminescent covalent-organic polymers (COPs) show high sensitivity and rapid response in detecting nitroaromatic explosives, indicating potential use in security and environmental monitoring (Xiang & Cao, 2012).
- Hyperbranched Conjugated Copolymers : The compound aids in synthesizing hyperbranched conjugated copolymers, applicable in optoelectronic devices due to their solubility and unique electrical properties (Tanaka et al., 2001).
Applications in Analytical Chemistry
- Electrochemical Behavior Study : Research on the electrochemical behavior of tris(4-bromophenyl)amine highlights its use in studying redox reactions and understanding electron transfer processes in various solvents, crucial in developing electrochemical sensors and devices (Herath & Becker, 2010).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGIGAQJPNZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)
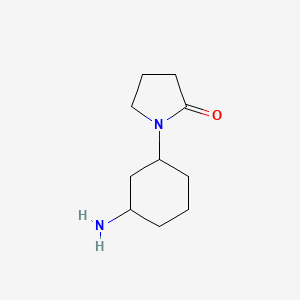
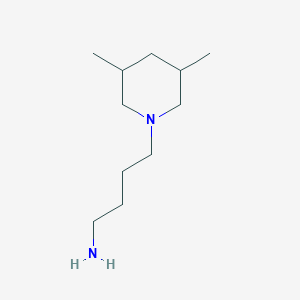
![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)
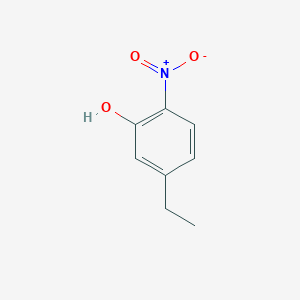
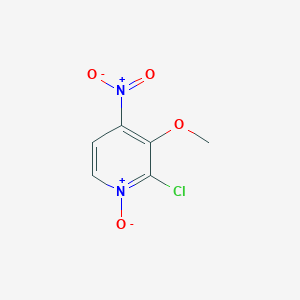
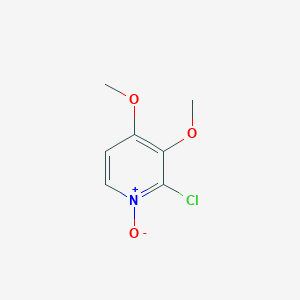
![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)

![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)
